molecular formula C23H29N3O4S B2561759 1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 1206986-18-6

1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2561759
CAS No.: 1206986-18-6
M. Wt: 443.56
InChI Key: JLFGEYWSBBJXJW-UHFFFAOYSA-N
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Description

1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole or piperidine moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and piperidine moiety make it particularly interesting for medicinal chemistry and biological research.

Properties

IUPAC Name

1-[[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-16-11-20-21(12-17(16)2)25(15-24-20)14-18-7-9-26(10-8-18)31(27,28)19-5-6-22(29-3)23(13-19)30-4/h5-6,11-13,15,18H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFGEYWSBBJXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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